molecular formula C9H13N3O4 B14917899 Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate

Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate

Cat. No.: B14917899
M. Wt: 227.22 g/mol
InChI Key: FSTWIAHTJKVSNE-UHFFFAOYSA-N
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Description

Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate is a chemical compound with the molecular formula C9H13N3O4 and a molecular weight of 227.22 g/mol . This compound is known for its unique structure, which includes a pyridazine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate typically involves the cycloaddition of alkoxyallenes and 1,2-diaza-1,3-dienes . This method is favored due to its high efficiency, wide substrate scope, and good functional group tolerance. The reaction conditions usually involve mild temperatures and the presence of a suitable catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency . The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives.

Mechanism of Action

The mechanism of action of Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycinate moiety, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

methyl 2-[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]acetate

InChI

InChI=1S/C9H13N3O4/c1-12-7(13)4-3-6(11-12)9(15)10-5-8(14)16-2/h3-5H2,1-2H3,(H,10,15)

InChI Key

FSTWIAHTJKVSNE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)NCC(=O)OC

Origin of Product

United States

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